3-Chloro-5,5-dimethyl-2-cyclohexen-1-one 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Brand Name: Vulcanchem
CAS No.: 17530-69-7
VCID: VC21012875
InChI: InChI=1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3
SMILES: CC1(CC(=CC(=O)C1)Cl)C
Molecular Formula: C8H11ClO
Molecular Weight: 158.62 g/mol

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one

CAS No.: 17530-69-7

Cat. No.: VC21012875

Molecular Formula: C8H11ClO

Molecular Weight: 158.62 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one - 17530-69-7

Specification

CAS No. 17530-69-7
Molecular Formula C8H11ClO
Molecular Weight 158.62 g/mol
IUPAC Name 3-chloro-5,5-dimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3
Standard InChI Key PJYTYJGMJDIKEJ-UHFFFAOYSA-N
SMILES CC1(CC(=CC(=O)C1)Cl)C
Canonical SMILES CC1(CC(=CC(=O)C1)Cl)C

Introduction

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one, with the CAS number 17530-69-7, is an organic compound that belongs to the class of chlorinated cyclohexenones. It is characterized by its molecular formula C8H11ClO and a molecular weight of 158.625 g/mol . This compound is a derivative of 2-cyclohexenone, distinguished by the presence of a chlorine atom at the third position and two methyl groups at the fifth position of the cyclohexene ring.

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis due to its reactive chlorine atom, which can be substituted by various nucleophiles through nucleophilic substitution reactions. Its versatility allows for the synthesis of diverse substituted cyclohexenones.

Example Reaction:

A notable application involves synthesizing complex molecules like benzo[b] diazepines from simpler precursors using this compound as an intermediate.

Biological Activities and Research Findings

Recent studies have explored its biological activities:

Antioxidant Activity

In vitro assays demonstrate effective free radical scavenging capabilities comparable to well-known antioxidants like ascorbic acid.

Anti-inflammatory Effects

Studies suggest it can reduce inflammation by downregulating pro-inflammatory cytokines in cell cultures.

These findings highlight its potential applications in pharmaceutical development for antimicrobial or anti-inflammatory drugs.

Table: Comparison with Similar Compounds

Compound NameKey Features
3-Chloro-5,5-dimethylcyclohexenoneChlorine at third position; two methyl groups at fifth position; reactive towards nucleophiles
5,5-DimethylcyclohexenoneLacks chlorine atom; less reactive
3-ChlorocyclohexenoneLacks methyl groups; different steric effects

This comparison underscores how structural variations influence reactivity and biological activity.

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